2-[4-(Propoxymethyl)cyclohexyl]acetic acid
Overview
Description
2-[4-(Propoxymethyl)cyclohexyl]acetic acid: is an organic compound with the molecular formula C₁₂H₂₂O₃ and a molecular weight of 214.3 g/mol . This compound is characterized by a cyclohexyl ring substituted with a propoxymethyl group and an acetic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid typically involves the following steps:
Formation of the Propoxymethyl Group: The initial step involves the reaction of cyclohexylmethanol with propyl bromide in the presence of a base such as potassium carbonate to form 4-(propoxymethyl)cyclohexanol.
Oxidation: The 4-(propoxymethyl)cyclohexanol is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form 4-(propoxymethyl)cyclohexanone.
Formation of the Acetic Acid Moiety: The final step involves the reaction of 4-(propoxymethyl)cyclohexanone with bromoacetic acid in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Propoxymethyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
2-[4-(Propoxymethyl)cyclohexyl]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- 2-[4-(Methoxymethyl)cyclohexyl]acetic acid
- 2-[4-(Ethoxymethyl)cyclohexyl]acetic acid
- 2-[4-(Butoxymethyl)cyclohexyl]acetic acid
Comparison: 2-[4-(Propoxymethyl)cyclohexyl]acetic acid is unique due to its specific propoxymethyl substitution, which imparts distinct chemical and physical properties. Compared to its analogs with different alkoxy groups, it may exhibit different reactivity, solubility, and biological activity. The propoxymethyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
2-[4-(propoxymethyl)cyclohexyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-7-15-9-11-5-3-10(4-6-11)8-12(13)14/h10-11H,2-9H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYUJEIQLQDXRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CCC(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279028 | |
Record name | 4-(Propoxymethyl)cyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001279028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-97-4 | |
Record name | 4-(Propoxymethyl)cyclohexaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803587-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Propoxymethyl)cyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001279028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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